An In-depth Technical Guide to the Chemical Properties of α-Cyclopropyl-3-pyridinemethanol
An In-depth Technical Guide to the Chemical Properties of α-Cyclopropyl-3-pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Cyclopropyl-3-pyridinemethanol (CAS No. 155047-86-2) is a heterocyclic alcohol of interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyridine ring with a cyclopropylmethanol group, makes it a valuable synthetic intermediate for the development of novel therapeutic agents, particularly nicotinic acetylcholine receptor (nAChR) ligands. This guide provides a comprehensive overview of its chemical properties, including available physicochemical data, proposed experimental protocols for its synthesis and analysis, and a discussion of its potential applications.
Chemical and Physical Properties
Precise experimental data for the physical properties of α-cyclopropyl-3-pyridinemethanol are not extensively reported in publicly available literature. The information presented below is a compilation of data from chemical suppliers and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Physical Form | Solid or liquid | |
| IUPAC Name | cyclopropyl(pyridin-3-yl)methanol | |
| CAS Number | 155047-86-2 | |
| Storage Temperature | Inert atmosphere, room temperature |
Note: The lack of specific melting and boiling points from experimental sources suggests that this compound may be an oil or a low-melting solid at room temperature. Further experimental characterization is required to determine these values definitively.
Synthesis and Purification
A plausible and commonly employed method for the synthesis of α-cyclopropyl-3-pyridinemethanol is the reduction of the corresponding ketone, cyclopropyl(pyridin-3-yl)methanone.
Proposed Experimental Protocol: Reduction of Cyclopropyl(pyridin-3-yl)methanone
This protocol is based on standard procedures for the sodium borohydride reduction of ketones.
Materials:
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Cyclopropyl(pyridin-3-yl)methanone
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Methanol (reagent grade)
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Sodium borohydride (NaBH₄)
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Deionized water
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Dichloromethane (DCM) or Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve cyclopropyl(pyridin-3-yl)methanone (1 equivalent) in methanol under a nitrogen or argon atmosphere.
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Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
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Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
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Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude α-cyclopropyl-3-pyridinemethanol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of α-cyclopropyl-3-pyridinemethanol.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methine proton of the alcohol, and the protons of the cyclopropyl group. The chemical shifts and coupling patterns will be indicative of their relative positions.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the carbinol carbon, and the carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching and bending vibrations for the aromatic and cyclopropyl groups, as well as C-N stretching vibrations for the pyridine ring, are also expected.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 149.19 g/mol .
Biological Significance and Potential Applications
alpha-Cyclopropyl-3-pyridinemethanol serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary value lies in its use for developing nicotinic acetylcholine receptor (nAChR) ligands. These receptors are implicated in a variety of neurological and psychiatric disorders.
Role as a Precursor for nAChR Ligands
The structural features of α-cyclopropyl-3-pyridinemethanol, particularly the pyridine ring, are common in molecules that target nAChRs. The cyclopropyl group can introduce conformational rigidity and influence the lipophilicity and metabolic stability of the final drug candidate.
Caption: Conceptual pathway from α-cyclopropyl-3-pyridinemethanol to a potential therapeutic agent.
Safety and Handling
alpha-Cyclopropyl-3-pyridinemethanol should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
alpha-Cyclopropyl-3-pyridinemethanol is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. While detailed experimental data on its properties are scarce, this guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles and the limited available information. Further experimental investigation is warranted to fully elucidate its chemical and physical properties and to explore its utility in the development of novel therapeutics.
